molecular formula C13H7ClFNO5 B1487984 3-Chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid CAS No. 1305288-69-0

3-Chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid

Cat. No. B1487984
M. Wt: 311.65 g/mol
InChI Key: WBTNXINTVRLQEJ-UHFFFAOYSA-N
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Description

“3-Chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid” is a chemical compound with the CAS Number: 1305288-69-0 . It has a molecular weight of 311.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “3-chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid” and its InChI Code is "1S/C13H7ClFNO5/c14-8-6-7 (13 (17)18)4-5-10 (8)21-11-3-1-2-9 (15)12 (11)16 (19)20/h1-6H, (H,17,18)" .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 311.65 .

Scientific Research Applications

Catalytic Applications

  • Metal-Organic Frameworks (MOFs) for Catalysis : Porous Zn-MOFs, synthesized using similar benzoic acid derivatives, show enhanced catalytic efficiency in the reduction of nitrophenol, suggesting that "3-Chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid" could be explored for catalytic applications, especially in facilitating the synthesis of Ag nanoparticles embedded MOFs for environmental remediation and chemical transformations (Wu et al., 2017).

Chemical Synthesis and Drug Development

  • Synthesis of AB-Type Monomers for Polybenzimidazoles : Derivatives of benzoic acid, including nitrophenyl-based compounds, have been used for synthesizing new AB-type monomers for polybenzimidazoles. This suggests potential applications of "3-Chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid" in the development of new polymeric materials with enhanced properties (Begunov & Valyaeva, 2015).

Environmental Remediation

  • Water Purification with Photocatalysts : Studies on TiO2 photocatalysis for the degradation of various organic compounds, including benzoic acid derivatives, indicate that "3-Chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid" could be investigated for its potential in environmental applications, particularly in water purification technologies (Matthews, 1990).

Analytical Chemistry

  • Fluorescence Probes for Detecting Reactive Oxygen Species : The development of novel fluorescence probes based on benzoic acid derivatives for detecting highly reactive oxygen species highlights a potential application area for "3-Chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid" in biological and chemical sensing applications (Setsukinai et al., 2003).

properties

IUPAC Name

3-chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO5/c14-8-6-7(13(17)18)4-5-10(8)21-11-3-1-2-9(15)12(11)16(19)20/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTNXINTVRLQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC2=C(C=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(3-fluoro-2-nitrophenoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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